REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:14])[CH2:3][C:4]([C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11](O)=[O:12])=O.[CH3:15][NH:16][NH2:17]>C(O)C.C(OCC)(=O)C>[CH3:15][N:16]1[C:11](=[O:12])[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:4]([CH2:3][CH:2]([CH3:14])[CH3:1])=[N:17]1
|
Name
|
2-(3-Methyl-1-oxobutyl)thiophene-3-carboxylic acid
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)C=1SC=CC1C(=O)O)C
|
Name
|
methylhydrazine
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
WASH
|
Details
|
The organic phase was washed twice with dilute hydrochloric acid, twice with saturated sodium hydrogen carbonate solution and once with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography
|
Type
|
WASH
|
Details
|
eluting with iso-hexane/ethyl acetate (2:1 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C2=C(C1=O)C=CS2)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |